molecular formula C13H21NO2S B14555850 Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- CAS No. 62242-24-4

Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo-

Cat. No.: B14555850
CAS No.: 62242-24-4
M. Wt: 255.38 g/mol
InChI Key: IOJZJWSLLPJUEX-UHFFFAOYSA-N
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Description

Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- is a complex organic compound with a unique structure that includes a cyclohexane ring, a carbothioamide group, and a dimethyl-oxobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- typically involves the reaction of cyclohexanecarbothioamide with a suitable alkylating agent. One common method is the reaction of cyclohexanecarbothioamide with 1,1-dimethyl-3-oxobutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dimethyl-3-oxobutyl)acetamide
  • N-(1,1-Dimethyl-3-oxobutyl)acrylamide
  • Hydrazinecarbothioamide, 1-cyclohexyl-N-(1,1-dimethyl-3-oxobutyl)-

Uniqueness

Cyclohexanecarbothioamide, N-(1,1-dimethyl-3-oxobutyl)-2-oxo- is unique due to its combination of a cyclohexane ring and a carbothioamide group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .

Properties

CAS No.

62242-24-4

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)-2-oxocyclohexane-1-carbothioamide

InChI

InChI=1S/C13H21NO2S/c1-9(15)8-13(2,3)14-12(17)10-6-4-5-7-11(10)16/h10H,4-8H2,1-3H3,(H,14,17)

InChI Key

IOJZJWSLLPJUEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)NC(=S)C1CCCCC1=O

Origin of Product

United States

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